Cas no 936691-46-2 (Tubulysin M)

Tubulysin M structure
Tubulysin M structure
Nombre del producto:Tubulysin M
Número CAS:936691-46-2
MF:C38H57N5O7S
Megavatios:727.95348906517
CID:4728788
PubChem ID:23634457

Tubulysin M Propiedades químicas y físicas

Nombre e identificación

    • Tubulysin M
    • 4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
    • N14-Desacetoxytubulysin H
    • EX-A5466K
    • HY-N7053
    • AKOS032946592
    • TubulysinM
    • 936691-46-2
    • SCHEMBL12280896
    • DA-68411
    • CS-0101875
    • (aS,?R)-?-[[[2-[(1R,3R)-1-(Acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-Benzenepentanoic Acid;
    • NSC-784013
    • CHEMBL3911475
    • NSC784013
    • (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
    • MDL: MFCD28398136
    • Renchi: 1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)
    • Clave inchi: POBZYODNVHQLFG-UHFFFAOYSA-N
    • Sonrisas: S1C=C(C(NC(CC2C=CC=CC=2)CC(C(=O)O)C)=O)N=C1C(CC(C(C)C)N(C)C(C(C(C)CC)NC(C1CCCCN1C)=O)=O)OC(C)=O

Atributos calculados

  • Calidad precisa: 727.39787035g/mol
  • Masa isotópica única: 727.39787035g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 51
  • Cuenta de enlace giratorio: 19
  • Complejidad: 1170
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 187
  • Xlogp3: 3.8

Tubulysin M PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-0101875-100mg
Tubulysin M
936691-46-2
100mg
$76322.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59930-5mg
Tubulysin M
936691-46-2 98%
5mg
¥0.00 2023-09-07
ChemScence
CS-0101875-25mg
Tubulysin M
936691-46-2
25mg
$19310.0 2022-04-26
TRC
T897130-25mg
Tubulysin M
936691-46-2
25mg
$ 37000.00 2023-09-05
MedChemExpress
HY-N7053-50mg
Tubulysin M
936691-46-2 ≥96.0%
50mg
¥386200 2023-03-07
MedChemExpress
HY-N7053-100mg
Tubulysin M
936691-46-2 ≥96.0%
100mg
¥763220 2023-03-07
MedChemExpress
HY-N7053-25mg
Tubulysin M
936691-46-2 ≥96.0%
25mg
¥193100 2023-03-07
MedChemExpress
HY-N7053-5mg
Tubulysin M
936691-46-2
5mg
¥76000 2024-07-19
TRC
T897130-10mg
Tubulysin M
936691-46-2
10mg
$ 27040.00 2022-06-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59930-1mg
Tubulysin M
936691-46-2 98%
1mg
¥0.00 2023-09-07

Tubulysin M Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Pyridine ;  0 °C; 12 h, 25 °C
Referencia
Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins
Nicolaou, K. C.; Yin, Jun; Mandal, Debashis; Erande, Rohan D.; Klahn, Philipp; et al, Journal of the American Chemical Society, 2016, 138(5), 1698-1708

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referencia
Tubulysin derivatives and methods for preparing the same
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide ,  Pentafluorophenol Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 24 h, rt
1.3 Solvents: Pyridine ;  rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt; rt → 0 °C
1.4 Reagents: Water Solvents: 1,4-Dioxane ;  0 °C → rt; 20 h, rt
Referencia
Tubulysin D analogs for the treatment of proliferative disorders
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide ,  Pentafluorophenol Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Pyridine Solvents: Pyridine ;  rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt
Referencia
Preparation of tubulysin D analogs as highly potent cell-growth inhibitors for treating cancer and psoriasis
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Tris(2-aminoethyl)amine Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
1.3 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  1 d, rt
Referencia
Structure-activity and high-content imaging analyses of novel tubulysins
Wang, Zhiyong; McPherson, Peter A.; Raccor, Brianne S.; Balachandran, Raghavan; Zhu, Guangyu; et al, Chemical Biology & Drug Design, 2007, 70(2), 75-86

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Pyridine ;  18 h, rt
Referencia
Design, synthesis, and cytotoxic activity of new tubulysin analogues
Le, Hai Van; Tran, Loc Van; Tran, Anh Tuan; Tran, Thao Thi Phuong; Tran, Sung Van; et al, Synlett, 2022, 33(2), 187-195

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Tris(2-aminoethyl)amine Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Dicyclohexylcarbodiimide ,  Pentafluorophenol Solvents: Dimethylformamide ;  overnight, rt
1.3 24 h, rt
1.4 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Total Synthesis of N14-Desacetoxytubulysin H
Wipf, Peter; Wang, Zhiyong, Organic Letters, 2007, 9(8), 1605-1607

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Referencia
Concise total synthesis of N14-descaetoxytubulysin H
Vishwanatha, Thimmalapura M.; Giepmans, Ben; Doemling, Alexander, ChemRxiv, 2020, 1, 1-6

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Ammonium fluoride Solvents: Methanol ;  overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.4 Solvents: Pyridine ;  20 h, rt
1.5 Reagents: Water
1.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.8 Solvents: Methanol ,  Acetonitrile ,  Water ;  0.5 h, rt
1.9 Reagents: Sodium cyanoborohydride ;  0.5 h, rt
1.10 Reagents: Acetic acid ;  overnight, pH 5, rt
Referencia
Method for preparing efficient anti-tumor active polypeptide tubulysin m
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Stannane, hydroxytrimethyl- Solvents: 1,2-Dichloroethane ;  25 °C; 12 h, reflux
1.2 Reagents: Pyridine ;  0 °C; 12 h, 25 °C
Referencia
Preparation of desacetoxytubulysin H and analogs thereof as anticancer agents
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
Referencia
Glycoside dual-cleavage linkers for antibody-drug conjugates
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Ammonium fluoride Solvents: Methanol ;  overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 h, reflux
1.3 Reagents: Hydrochloric acid ;  pH 2
1.4 Solvents: Pyridine ;  20 h, rt
1.5 Reagents: Water ;  cooled
1.6 Reagents: Hydrochloric acid Solvents: Methanol ;  pH 2
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.8 Solvents: Methanol ,  Acetonitrile ,  Water ;  0.5 h, rt
1.9 Reagents: Sodium cyanoborohydride ;  0.5 h, rt
1.10 Solvents: Acetic acid ;  rt; pH 5, rt; overnight, rt
Referencia
Method for preparing high-efficiency anti-tumor active polypeptide tubulysin M
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Pyridine ;  16 h, rt
Referencia
Antibody-drug conjugates, compositions and methods of use
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  0 °C; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile ,  Water ;  30 min, rt
1.4 Reagents: Acetic acid ;  12 h, pH 7, rt
1.5 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0.5 h, 0 °C; 20 h, 0 °C → rt
1.6 Reagents: Trifluoroacetic acid ;  pH 1, 0 °C
1.7 Reagents: Pyridine ;  14 h, rt
Referencia
A highly stereoselective total synthesis of unnatural N-methyl tubulysin
Sun, Kehuan; Long, Bohua; Jin, Yu; Zhu, Xiaofeng; Zhang, Jingzhao; et al, Synlett, 2018, 29(20),

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide ,  Pentafluorophenol Solvents: Ethyl acetate ;  0 °C; 24 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 24 h, rt
1.3 Solvents: Pyridine ;  rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt
1.4 Solvents: 1,4-Dioxane ,  Water ;  20 h, 0 °C → rt
Referencia
Design, synthesis, and biological properties of highly potent tubulysin D analogs
Patterson, Andrew W.; Peltier, Hillary M.; Sasse, Florenz; Ellman, Jonathan A., Chemistry - A European Journal, 2007, 13(34), 9534-9541

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  5 min, rt
1.2 4 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ;  6 min, rt
1.4 Reagents: 2,4,6-Trimethylpyridine ,  Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  2 h, rt
1.5 Reagents: Piperidine Solvents: Dimethylformamide ;  6 min, rt
1.6 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
1.7 Reagents: Piperidine Solvents: Dimethylformamide ;  6 min, rt
1.8 Reagents: 2,4,6-Trimethylpyridine ,  Pyridine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  overnight, rt
1.9 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Referencia
Structure-Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H
Toader, Dorin; Wang, Fengjiang; Gingipalli, Lakshmaiah; Vasbinder, Melissa; Roth, Mark; et al, Journal of Medicinal Chemistry, 2016, 59(23), 10781-10787

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ;  3 h, 0 °C
Referencia
Total Synthesis and Biological Evaluation of Tubulysin Analogues
Colombo, Raffaele; Wang, Zhiyong; Han, Junyan; Balachandran, Raghavan; Daghestani, Hikmat N.; et al, Journal of Organic Chemistry, 2016, 81(21), 10302-10320

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide ,  Pentafluorophenol Solvents: Dichloromethane ;  0 °C → rt; 15 h, rt
1.2 Reagents: Dimethylformamide ,  Diisopropylethylamine ;  24 h, rt
Referencia
Expedient Synthesis of N-Methyl Tubulysin Analogues with High Cytotoxicity
Patterson, Andrew W.; Peltier, Hillary M.; Ellman, Jonathan A., Journal of Organic Chemistry, 2008, 73(12), 4362-4369

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  24 h, rt
Referencia
Tubulysin synthesis featuring stereoselective catalysis and highly convergent multicomponent assembly
Vishwanatha, Thimmalapura M. ; Giepmans, Ben ; Goda, Sayed K.; Doemling, Alexander, Organic Letters, 2020, 22(14), 5396-5400

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  18 h, rt
Referencia
Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads
Leverett, Carolyn A.; Sukuru, Sai Chetan K.; Vetelino, Beth C.; Musto, Sylvia; Parris, Kevin; et al, ACS Medicinal Chemistry Letters, 2016, 7(11), 999-1004

Tubulysin M Raw materials

Tubulysin M Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:936691-46-2)Tubulysin M
A1041780
Pureza:99%/99%/99%
Cantidad:0.025g/0.05g/0.1g
Precio ($):9996.0/19992.0/39508.0